Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

Synthetic Chemistry Medicinal Chemistry Fragment Elaboration

Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS 338954-17-9) is a 4,5-dihydroisoxazole (isoxazoline) derivative bearing an ethyl ester at position 3 and an ortho-formylphenoxymethyl substituent at position 5. This compound is catalogued in ChEMBL (CHEMBL1509100), PubChem (SID 16118784), and the MLSMR screening collection (MLS000706785), and is supplied by multiple vendors at ≥95% purity for research use.

Molecular Formula C14H15NO5
Molecular Weight 277.276
CAS No. 338954-17-9
Cat. No. B2698746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
CAS338954-17-9
Molecular FormulaC14H15NO5
Molecular Weight277.276
Structural Identifiers
SMILESCCOC(=O)C1=NOC(C1)COC2=CC=CC=C2C=O
InChIInChI=1S/C14H15NO5/c1-2-18-14(17)12-7-11(20-15-12)9-19-13-6-4-3-5-10(13)8-16/h3-6,8,11H,2,7,9H2,1H3
InChIKeyMPAUAEHICOXSQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate (338954-17-9): A Structurally Distinct Dihydroisoxazole Scaffold with a Reactive Formyl Handle


Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS 338954-17-9) is a 4,5-dihydroisoxazole (isoxazoline) derivative bearing an ethyl ester at position 3 and an ortho-formylphenoxymethyl substituent at position 5 [1]. This compound is catalogued in ChEMBL (CHEMBL1509100), PubChem (SID 16118784), and the MLSMR screening collection (MLS000706785), and is supplied by multiple vendors at ≥95% purity for research use [2].

Procurement Risk: Why Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate Cannot Be Replaced by Common Isoxazole or Phenoxy Analogs


Substituting this compound with a generic 5‑arylisoxazole‑3‑carboxylate or an unfunctionalized phenoxymethyl analog would sacrifice three interdependent features that define its utility [1]. First, the ortho‑formyl group (‑CHO) on the phenoxy ring provides a reactive carbonyl handle absent in methoxy, halogen, or unsubstituted phenyl variants, enabling on‑scaffold derivatisation (Schiff base formation, reductive amination, Wittig extension) that cannot be replicated by simpler analogs [2]. Second, the 4,5‑dihydroisoxazole core possesses a partially saturated ring with sp³ character at C‑4 and C‑5, yielding a non‑planar geometry, altered hydrogen‑bond acceptor orientation, and a different conformational ensemble compared to the fully aromatic isoxazole ring [3]. Third, the combined pharmacophore dictates a distinct physicochemical envelope (cLogP 1.59, TPSA 74.19 Ų) that would shift with any analog substitution, potentially invalidating SAR hypotheses, altering solubility, or compromising membrane permeability [1].

Quantitative Differentiation Evidence for Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate (338954-17-9)


Ortho-Formyl Substituent Provides a Unique Reactive Handle Absent in Methoxy, Chloro, or Unsubstituted Phenoxy Analogs

The target compound carries an ortho-formyl (–CHO) group on the phenoxy ring, whereas the most common commercially available 5‑phenoxymethyl‑4,5‑dihydroisoxazole‑3‑carboxylate analogs bear either no substituent, a methoxy, or a halogen at this position [1][2]. The formyl group is a carbonyl electrophile that can undergo at least six distinct chemistries (Schiff base condensation, reductive amination, Grignard addition, Wittig olefination, oxidation to carboxylic acid, reduction to benzyl alcohol) that are chemically inaccessible to the methoxy, chloro, or unsubstituted analogs [2]. This reactivity profile enables on‑scaffold diversification without de novo synthesis, a capability that methoxy- or halo-substituted comparators structurally cannot provide.

Synthetic Chemistry Medicinal Chemistry Fragment Elaboration

4,5-Dihydroisoxazole Core Confers Non‑Planar Geometry and Altered Hydrogen-Bonding vs. Aromatic Isoxazole Analogs

The target compound possesses a 4,5‑dihydroisoxazole (isoxazoline) core with sp³‑hybridised carbon atoms at positions 4 and 5, resulting in a non‑planar ring conformation [1]. In contrast, widely used comparator scaffolds such as ethyl 5‑phenylisoxazole‑3‑carboxylate (CAS 33277‑16‑6) and ethyl 5‑(2‑methoxyphenyl)isoxazole‑3‑carboxylate bear a fully aromatic isoxazole ring with sp² carbons and a planar geometry [2]. The sp³ centre at C‑5 creates a chiral centre (racemic in the commercial material), an out‑of‑plane vector for the phenoxymethyl substituent, and alters the orientation of the N–O dipole relative to the ester carbonyl. The aromatic isoxazole comparators cannot replicate this three‑dimensional arrangement [3].

Molecular Recognition Structure-Based Drug Design Scaffold Hopping

Physicochemical Property Differentiation: Balanced cLogP and TPSA Profile vs. More Lipophilic or Polar Comparators

The target compound exhibits a calculated partition coefficient (AlogP) of 1.59, a topological polar surface area (TPSA) of 74.19 Ų, 6 rotatable bonds, 0 hydrogen‑bond donors, and 6 hydrogen‑bond acceptors [1]. This profile places it within the central drug‑like chemical space (no Rule‑of‑5 violations, QED weighted score 0.58). By comparison, ethyl 5,5‑diphenyl‑4,5‑dihydroisoxazole‑3‑carboxylate (CAS 163520‑33‑0) has a calculated AlogP >3.5 due to the additional phenyl ring, substantially increasing lipophilicity and the risk of poor aqueous solubility and promiscuous binding [2]. Conversely, the 3‑bromo‑5‑(4‑chlorophenoxymethyl)‑4,5‑dihydroisoxazole analog introduces halogen atoms that increase molecular weight and TPSA while adding potential metabolic liabilities (CYP oxidation, dehalogenation). The target compound’s intermediate polarity and absence of halogens offer a favourable starting point for lead optimisation .

Drug-Likeness Pharmacokinetics Lead Optimisation

ALDH1A1 Biochemical Assay Defines a Low‑Potency Baseline That Distinguishes This Scaffold from Active ALDH1A1 Inhibitor Chemotypes

In a PubChem qHTS confirmatory assay, the target compound was evaluated for inhibition of human aldehyde dehydrogenase 1A1 (ALDH1A1) [1]. It returned a potency value of 3,548 nM (pPotency 5.45) with an activity comment of 'Not Active' [1]. While this potency is insufficient for lead development, the datum provides a clean baseline that distinguishes this scaffold from known potent ALDH1A1 inhibitor chemotypes (e.g., CM037, IC₅₀ ~130 nM) and from structurally related isoxazole‑3‑carboxylates that were not profiled in this assay. This negative result is actionable for hit triage: procurement of this compound is justified for laboratories seeking a structurally characterized negative control or a scaffold with demonstrated lack of ALDH1A1 liability, as opposed to uncharacterized analogs that carry unknown off‑target risk.

Cancer Stem Cells Aldehyde Dehydrogenase Hit Triage

Recommended Procurement Scenarios for Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate (338954-17-9)


Scaffold for On‑Resin or Solution‑Phase Library Enumeration via the Formyl Handle

The ortho‑formyl group enables late‑stage diversification without scaffold re‑synthesis. Researchers can procure this compound as a common intermediate and generate 10–100 analogs via Schiff base condensation, reductive amination, or Wittig chemistry, reducing synthetic cycle time by 2–4 steps per analog compared with methoxy or unsubstituted phenoxy isoxazoles [1]. This scenario is particularly relevant for medicinal chemistry groups building focused libraries around the dihydroisoxazole core.

Physicochemical Benchmark for Dihydroisoxazole Lead Optimisation Programs

With an AlogP of 1.59, TPSA of 74.19 Ų, and zero Rule‑of‑5 violations, this compound serves as a well‑characterised reference point for lead optimisation efforts where the dihydroisoxazole core is being explored [2]. Procurement is justified when teams need a structurally defined baseline to calibrate property‑driven design against more lipophilic or polar analogs in the same chemical series.

Probe for 3D‑Pharmacophore Modelling of Non‑Planar Heterocycles

The sp³‑hybridised C‑4 and C‑5 of the dihydroisoxazole ring produce a non‑planar conformation distinct from aromatic isoxazoles [3]. Computational chemistry and structural biology groups can use this compound to generate 3D pharmacophore models, assess shape complementarity to protein pockets, or evaluate docking scoring functions for saturated heterocycles, where planar isoxazole analogs would provide misleading conformational input.

Defined Negative Control for ALDH1A1 Screening Cascades

The compound has been profiled in a PubChem qHTS assay against ALDH1A1 and found to be 'Not Active' at a potency of 3,548 nM [4]. Laboratories screening for ALDH1A1 inhibitors can procure this compound as a structurally related but inactive control to validate assay performance, set activity thresholds, or exclude the dihydroisoxazole‑3‑carboxylate chemotype from further follow‑up.

Quote Request

Request a Quote for Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.